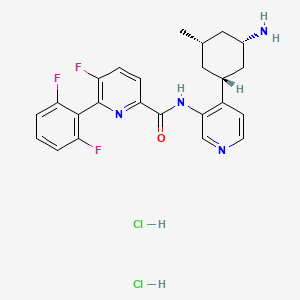

PIM-447 dihydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRSHQQSBGCMJE-ALGQTRDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PIM-447 Dihydrochloride: A Technical Guide to a Pan-PIM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 dihydrochloride, also known as LGH447, is a potent, orally bioavailable, and selective small-molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical evaluation of PIM-447 dihydrochloride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological activity.

Introduction to PIM Kinases and PIM-447 Dihydrochloride

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[] These kinases are key regulators of several cellular processes, including cell cycle progression, apoptosis, and protein synthesis.[4][5] Overexpression of PIM kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[6]

PIM-447 dihydrochloride is a pan-PIM kinase inhibitor, demonstrating high affinity for all three isoforms.[1][2] Its development represents a significant advancement in the targeted therapy of cancers characterized by PIM kinase dysregulation, particularly multiple myeloma.[7][8]

Mechanism of Action

PIM-447 exerts its anti-neoplastic effects through the competitive inhibition of ATP binding to the catalytic domain of PIM kinases. This blockade of kinase activity disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanisms of action include:

-

Induction of Apoptosis: PIM-447 promotes programmed cell death by modulating the function of key apoptosis-regulating proteins. A significant effect is the decreased phosphorylation of the pro-apoptotic protein Bad at serine 112 (Ser112).[7][9] This dephosphorylation allows Bad to bind to and inhibit anti-apoptotic proteins like Bcl-xL, ultimately leading to the activation of the caspase cascade.[7][8] PIM-447 has been shown to promote the cleavage of caspases 3, 7, 8, and 9, as well as PARP cleavage in multiple myeloma cell lines.[2]

-

Cell Cycle Arrest: The compound induces a G1/S phase cell cycle arrest, thereby halting cell proliferation.[2][10] This is achieved through the modulation of cell cycle regulators.

-

Inhibition of the mTORC1 Pathway: PIM-447 negatively regulates the mTORC1 signaling pathway, a central controller of cell growth and protein synthesis.[7][11] It has been shown to reduce the phosphorylation of key mTORC1 downstream effectors, including 4E-BP1 and S6 ribosomal protein (S6RP).[9][12]

-

Downregulation of c-Myc: The oncoprotein c-Myc is a critical transcription factor for cell growth and proliferation, and its stability is partly regulated by PIM kinases. PIM-447 treatment leads to a reduction in both total and phosphorylated c-Myc levels, contributing to its anti-tumor activity.[7][13]

Quantitative Data

Biochemical Activity

| Target | Assay Type | Value | Reference |

| PIM1 | Ki | 6 pM | [1][9] |

| PIM2 | Ki | 18 pM | [1][9] |

| PIM3 | Ki | 9 pM | [1][9] |

| PIM2 | IC50 | <0.003 µM | [9] |

Cellular Activity

| Cell Line | Assay Type | IC50 (48h) | Reference |

| MM1S | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |

| MM1R | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |

| RPMI-8226 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |

| MM144 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |

| U266 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |

| NCI-H929 | Cell Viability (MTT) | 0.2 - 3.3 µM | [2] |

| OPM-2 | Cell Viability (MTT) | >7 µM | [2] |

| RPMI-LR5 | Cell Viability (MTT) | >7 µM | [2] |

| U266-Dox4 | Cell Viability (MTT) | >7 µM | [2] |

| U266-LR7 | Cell Viability (MTT) | >7 µM | [2] |

| SKNO-1 | Cell Viability | 202.28 nM | [11] |

| Kasumi-1 | Cell Viability | 1591.54 nM | [11] |

Kinase Selectivity

PIM-447 exhibits high selectivity for PIM kinases. In a panel of 68 diverse protein kinases, significant inhibition was only observed for PIM2.[9] Off-target activity was noted against GSK3β, PKN1, and PKCτ, but at significantly lower potencies (IC50 between 1 and 5 µM).[1][9]

| Off-Target Kinase | IC50 |

| GSK3β | 1 - 5 µM |

| PKN1 | 1 - 5 µM |

| PKCτ | 1 - 5 µM |

Preclinical Pharmacokinetics

| Species | Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) |

| Mouse | 20 mL/min/kg | 5.3 L/kg | 84% |

| Rat | 28 mL/min/kg | 6.4 L/kg | 70% |

| Dog | 8 mL/min/kg | 3.6 L/kg | 71% |

Signaling Pathways and Experimental Workflows

PIM-447 Signaling Pathway

Caption: PIM-447 signaling pathway.

Experimental Workflow: Kinase Inhibitor Characterization

Caption: Experimental workflow for kinase inhibitor characterization.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a general method for determining kinase activity and inhibition.

Materials:

-

Recombinant PIM1, PIM2, or PIM3 enzyme

-

Substrate peptide (e.g., S6 kinase/Rsk-2 peptide 2)

-

ATP

-

PIM-447 dihydrochloride (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well low volume plates

Protocol:

-

Prepare serial dilutions of PIM-447 dihydrochloride in kinase buffer (e.g., 10-dose, three-fold serial dilutions starting from 10 µM).

-

In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (5% DMSO).

-

Add 2 µL of the respective PIM kinase enzyme.

-

Add 2 µL of the substrate/ATP mix. The ATP concentration should be at or below the Km for each kinase isoform.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Materials:

-

Multiple myeloma cell lines (e.g., MM1S, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

PIM-447 dihydrochloride (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with increasing concentrations of PIM-447 (e.g., 0.05-10 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

Materials:

-

Multiple myeloma cell lines

-

PIM-447 dihydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-Bad (Ser112), anti-c-Myc, anti-p-S6RP, anti-total S6RP, anti-PARP, anti-cleaved caspase-3, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Treat cells (e.g., KG-1 or MM1S) with PIM-447 (e.g., 0.05, 0.5, and 5 µM) for a specified time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 50 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10% bis-Tris gel.

-

Transfer the proteins to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Model

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Multiple myeloma cell line (e.g., MM1.S-luc)

-

PIM-447 dihydrochloride formulated for oral administration (e.g., in 0.5% methylcellulose)

-

Bioluminescence imaging system

Protocol:

-

Inject MM1.S-luc cells intravenously into the tail vein of the mice.

-

Monitor tumor engraftment and growth by bioluminescence imaging.

-

Once the tumor burden is established, randomize the mice into treatment and control groups.

-

Administer PIM-447 (e.g., 100 mg/kg) or vehicle orally, once daily, for a specified duration.

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., western blotting for target modulation).

Clinical Development

PIM-447 has undergone phase I clinical trials in patients with relapsed and/or refractory multiple myeloma.[13][14] These studies have established a maximum tolerated dose (MTD) and a recommended dose (RD) for further investigation.[2][13] The trials demonstrated that PIM-447 has a manageable safety profile and shows single-agent anti-myeloma activity, providing proof-of-concept for PIM kinase inhibition as a therapeutic strategy in this disease.[2][13] The most common treatment-related adverse events were hematologic, including thrombocytopenia and anemia.[14]

Conclusion

PIM-447 dihydrochloride is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action that involves the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways. Preclinical studies have demonstrated its significant anti-tumor efficacy in models of multiple myeloma, and early clinical trials have shown promising results in patients with relapsed/refractory disease. The detailed information and protocols provided in this guide are intended to facilitate further research and development of PIM-447 and other PIM kinase inhibitors as novel cancer therapeutics.

References

- 1. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. | Sigma-Aldrich [merckmillipore.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

PIM-447 Dihydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 (also known as LGH447) is a potent and selective, orally available pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM1, PIM2, and PIM3).[1] These serine/threonine kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression, survival, and proliferation.[2][3] Dysregulation of PIM kinase expression is implicated in the pathogenesis of several hematological malignancies, making them a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of PIM-447 dihydrochloride, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Optimization

The development of PIM-447 stemmed from a strategy to improve the metabolic stability of an earlier aminopiperidyl pan-PIM kinase inhibitor.[2][5] By replacing the aminopiperidine moiety with an aminocyclohexyl group, researchers successfully identified potent pan-PIM inhibitors with enhanced metabolic stability.[2] This effort led to the identification of N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, designated as PIM-447.[2][5]

Mechanism of Action

PIM-447 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of all three PIM isoforms.[6] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis.[4][7] Key molecular events following PIM-447 treatment include:

-

Inhibition of the mTORC1 pathway : PIM-447 has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[4][8]

-

Downregulation of c-Myc and phospho-Bad : Treatment with PIM-447 leads to a decrease in the levels of the oncoprotein c-Myc and the anti-apoptotic protein phospho-Bad (Ser112).[4][7]

-

Induction of Apoptosis : By promoting the cleavage of caspases 3, 7, 8, and 9, as well as PARP, PIM-447 effectively induces programmed cell death in cancer cells.[9]

-

Cell Cycle Disruption : The compound causes an increase in the percentage of cells in the G0/G1 phase and a decrease in the proliferative S and G2/M phases of the cell cycle.[9][10]

The following diagram illustrates the signaling pathway impacted by PIM-447.

Preclinical Data

In Vitro Activity

PIM-447 has demonstrated potent inhibitory activity against all three PIM kinase isoforms and significant cytotoxic effects in various cancer cell lines, particularly those of hematological origin.

| Parameter | PIM1 | PIM2 | PIM3 | Reference |

| Ki (pM) | 6 | 18 | 9 | [10][11] |

| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |

| MM1S | Multiple Myeloma | 0.2 - 3.3 | 48 | [9] |

| MM1R | Multiple Myeloma | 0.2 - 3.3 | 48 | [9] |

| RPMI-8226 | Multiple Myeloma | 0.2 - 3.3 | 48 | [9] |

| MM144 | Multiple Myeloma | 0.2 - 3.3 | 48 | [9] |

| U266 | Multiple Myeloma | 0.2 - 3.3 | 48 | [9] |

| NCI-H929 | Multiple Myeloma | 0.2 - 3.3 | 48 | [9] |

| OPM-2 | Multiple Myeloma | >7 | 48 | [9] |

| RPMI-LR5 | Multiple Myeloma | >7 | 48 | [9] |

| U266-Dox4 | Multiple Myeloma | >7 | 48 | [9] |

| U266-LR7 | Multiple Myeloma | >7 | 48 | [9] |

| KG-1 | Acute Myeloid Leukemia | Not specified | Not specified | [11] |

| HuH6 | Hepatocellular Carcinoma | 13 | 72 | [12] |

| COA67 | Hepatocellular Carcinoma | 10 | 72 | [12] |

In Vivo Activity and Pharmacokinetics

Preclinical studies in mouse xenograft models have shown significant tumor growth inhibition.[3][11] PIM-447 exhibits favorable pharmacokinetic properties across multiple species, with high oral bioavailability.

| Species | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Oral Bioavailability (%) | Reference |

| Mouse | 20 | 5.3 | 84 | [11] |

| Rat | 28 | 6.4 | 70 | [11] |

| Dog | 8 | 3.6 | 71 | [11] |

The stability of PIM-447 in human plasma is high, with over 90% remaining after a 3-hour incubation, and it exhibits 95% binding to human plasma protein.[11]

Clinical Development

PIM-447 entered clinical trials in 2012 for patients with hematological malignancies.[2] Phase I studies in patients with relapsed and/or refractory multiple myeloma have been completed.

Phase I Study in Multiple Myeloma

A first-in-human, multicenter, open-label, dose-escalation study (CLGH447X2101) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of PIM-447 in patients with relapsed/refractory multiple myeloma.[3][13][14]

-

Dosing : Oral doses were escalated from 70 mg to 700 mg once daily in 28-day cycles.[13]

-

Maximum Tolerated Dose (MTD) : 500 mg once daily.[13]

-

Recommended Dose (RD) : 300 mg once daily.[13]

-

Efficacy :

-

Adverse Events : The most common treatment-related grade 3/4 adverse events were hematologic, including thrombocytopenia and leukopenia.[13][15] A dose-limiting toxicity of grade 3 QTc prolongation was observed in one patient at the 300 mg dose in a study of Japanese patients.[15]

Synergistic Combinations and Additional Effects

Preclinical studies have demonstrated strong synergistic effects when PIM-447 is combined with standard-of-care treatments for multiple myeloma.

| Combination | Cell Line | Combination Index (CI) | Reference |

| Bortezomib + Dexamethasone | MM1S | 0.002 | [4][7] |

| Lenalidomide + Dexamethasone | MM1S | 0.065 | [4][7] |

| Pomalidomide + Dexamethasone | MM1S | 0.077 | [4][7] |

Beyond its direct anti-tumor effects, PIM-447 has also been shown to have bone-protective properties. It inhibits osteoclast formation and resorption while promoting osteoblast activity and mineralization.[4][7]

Experimental Protocols

Western Blotting for Phospho-S6 Ribosomal Protein (pS6RP)

The following diagram outlines a typical workflow for analyzing protein expression by Western blotting.

Protocol:

-

Cell Lysis : KG-1 cells were treated with PIM-447 at concentrations of 0.05, 0.5, and 5 µM for 2 hours. Following treatment, cells were lysed in RIPA buffer.[11]

-

Protein Quantification : The total protein concentration of the lysates was determined using a BCA assay.[11]

-

SDS-PAGE and Transfer : 50 µg of lysate was separated by SDS-PAGE on 10% bis-Tris gels and subsequently transferred to a 0.2 µm nitrocellulose membrane.[11]

-

Antibody Incubation and Detection : Membranes were probed with primary antibodies for pS6RP and total S6RP, followed by incubation with appropriate secondary antibodies. Antibody binding was detected using ECL Advance.[11]

Apoptosis Assay by Annexin-V Staining

Protocol:

-

Cell Treatment : Multiple myeloma cell lines (MM1S, NCI-H929, RPMI-8226, OPM-2, and RPMI-LR5) were treated with increasing doses of PIM-447 (0.1–10 μmol/L) for 24 and 48 hours.[4]

-

Staining : Cells were harvested and stained with Annexin-V.[4]

-

Flow Cytometry : The percentage of apoptotic cells was determined by flow cytometry. The basal percentage of apoptotic cells for each cell line was subtracted from the treated samples to determine the net induction of apoptosis.[4]

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding and Treatment : MM1S cells were seeded and treated with double or triple combinations of PIM-447, dexamethasone, and either bortezomib (48 hours), lenalidomide (72 hours), or pomalidomide (72 hours).[4]

-

MTT Incubation : MTT reagent was added to the cells.

-

Analysis : Cell viability was analyzed using an MTT assay, and the results were used to calculate combination indices with Calcusyn software.[4]

Conclusion

PIM-447 dihydrochloride is a potent, orally bioavailable pan-PIM kinase inhibitor that has demonstrated significant preclinical anti-myeloma activity and a manageable safety profile in early clinical trials.[4][13] Its dual mechanism of inducing tumor cell apoptosis and providing bone-protective effects, coupled with its strong synergy with existing standard-of-care agents, positions it as a promising therapeutic candidate for hematological malignancies, particularly multiple myeloma.[4][7] Further clinical investigation, especially in combination therapies, is warranted to fully elucidate its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. PIM447 | TargetMol [targetmol.com]

- 13. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pan-PIM Kinase Inhibitor LGH447: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGH447, also known as PIM447, is a potent and selective, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are crucial mediators of cell survival, proliferation, and apoptosis, making them attractive targets for oncology drug development.[3][4] LGH447 has demonstrated significant preclinical activity in various hematological malignancies, most notably multiple myeloma (MM), by inducing cell cycle arrest and apoptosis.[1][5] This technical guide provides a comprehensive overview of LGH447, including its mechanism of action, a detailed summary of its preclinical and clinical data, experimental protocols for key assays, and a visual representation of the PIM kinase signaling pathway.

Mechanism of Action

LGH447 is an ATP-competitive inhibitor that targets the catalytic activity of all three PIM kinase isoforms with high potency.[2] By binding to the ATP-binding pocket of PIM kinases, LGH447 prevents the phosphorylation of downstream substrates, thereby disrupting key signaling pathways involved in cell growth and survival.[1]

The inhibition of PIM kinases by LGH447 leads to several downstream cellular effects:

-

Cell Cycle Arrest: LGH447 induces a G1/S phase cell cycle arrest.[1][6] This is achieved through the modulation of cell cycle regulators such as p21Cip1/Waf1 and p27Kip1.[3]

-

Induction of Apoptosis: The compound promotes apoptosis by decreasing the phosphorylation of the pro-apoptotic protein BAD at Ser112 and reducing the levels of the anti-apoptotic protein c-Myc.[1][2]

-

Inhibition of the mTORC1 Pathway: LGH447 has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][7] This is evidenced by the decreased phosphorylation of downstream mTORC1 effectors, such as the ribosomal protein S6 (pS6RP).[2]

Data Presentation

In Vitro Potency and Selectivity

LGH447 exhibits high potency against all three PIM kinase isoforms, with Ki values in the picomolar range. It also demonstrates good selectivity against a panel of other kinases.

| Target | Ki (pM)[2] |

| PIM1 | 6 |

| PIM2 | 18 |

| PIM3 | 9 |

| Off-Target Kinases | IC50 (µM)[2] |

| GSK3β | 1-5 |

| PKN1 | 1-5 |

| PKCτ | 1-5 |

| Other Kinases (panel of 68) | >9 |

In Vitro Anti-proliferative Activity

LGH447 has demonstrated potent anti-proliferative activity against a range of multiple myeloma cell lines.

| Cell Line | IC50 (µM) at 48h[7] |

| MM.1S | 0.2 - 3.3 |

| MM.1R | 0.2 - 3.3 |

| RPMI-8226 | 0.2 - 3.3 |

| MM144 | 0.2 - 3.3 |

| U266 | 0.2 - 3.3 |

| NCI-H929 | 0.2 - 3.3 |

| OPM-2 | >7 |

| RPMI-LR5 | >7 |

| U266-Dox4 | >7 |

| U266-LR7 | >7 |

Pharmacokinetics

Pharmacokinetic studies in animal models have shown that LGH447 possesses drug-like properties suitable for clinical development.

| Species | Clearance (mL/min/kg)[2] | Volume of Distribution (Vss, L/kg)[2] | Oral Bioavailability (%)[2] |

| Mouse | 20 | 5.3 | 84 |

| Rat | 28 | 6.4 | 70 |

| Dog | 8 | 3.6 | 71 |

Human plasma protein binding of LGH447 is 95%, and it exhibits high stability in human plasma (>90% remaining after 3 hours).[2]

Clinical Trial Data (Phase 1 - NCT01456689)

A first-in-human, open-label, multicenter Phase 1 dose-escalation study (CLGH447X2101) was conducted in patients with relapsed/refractory multiple myeloma.[5][8][9]

| Parameter | Value[5][9][10] |

| Number of Patients | 54 |

| Dose Escalation Range | 70 mg to 700 mg once daily |

| Maximum Tolerated Dose (MTD) | 500 mg once daily |

| Most Common Grade 3/4 Adverse Events | Thrombocytopenia (31.6%), Anemia (21.1%), Neutropenia (15.8%) |

| Best Overall Response | Very Good Partial Response (VGPR) |

Experimental Protocols

Western Blot Analysis for Phospho-S6 Ribosomal Protein (pS6RP)

This protocol describes the detection of pS6RP in cell lysates following treatment with LGH447.

-

Cell Lysis:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-S6 Ribosomal Protein (Ser235/236) and total S6 Ribosomal Protein. Specific antibody details and dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane three times with wash buffer.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with wash buffer.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[2]

-

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of LGH447 on the viability of multiple myeloma cells.

-

Cell Seeding:

-

Seed multiple myeloma cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with increasing concentrations of LGH447 (e.g., 0.05–10 µmol/L) for 24, 48, and 72 hours.[4]

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

In Vivo Xenograft Model of Multiple Myeloma

This protocol provides a general framework for evaluating the in vivo efficacy of LGH447 in a disseminated murine model of human multiple myeloma.[1]

-

Animal Model:

-

Cell Implantation:

-

Inject a human multiple myeloma cell line (e.g., RPMI-8226) intravenously into the mice.

-

-

Drug Administration:

-

Administer LGH447 orally to the mice at the desired dose and schedule. The formulation of LGH447 for oral gavage should be optimized for solubility and stability.

-

-

Tumor Burden Monitoring:

-

Monitor tumor growth by measuring relevant biomarkers (e.g., human immunoglobulin levels in mouse serum) or through in vivo imaging techniques if using luciferase-expressing cell lines.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and collect tumors and relevant tissues for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

-

Assess tumor-associated bone loss using appropriate imaging modalities.[1]

-

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the PIM kinase signaling pathway and a typical experimental workflow for evaluating LGH447.

Caption: PIM Kinase Signaling Pathway and the inhibitory action of LGH447.

Caption: A typical preclinical to clinical development workflow for LGH447.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Rapid in vivo testing of drug response in multiple myeloma made possible by xenograft to turkey embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

The Role of PIM Kinases in Cancer Cell Survival: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of cancer cell survival, proliferation, and therapeutic resistance. Comprising three isoforms—PIM1, PIM2, and PIM3—this family of proto-oncogenes is frequently overexpressed in a wide array of hematological malignancies and solid tumors.[1][2][3][4] Unlike many other kinases, PIM kinases lack a regulatory domain and are primarily controlled at the transcriptional level, often as downstream effectors of oncogenic signaling pathways like JAK/STAT.[5][6][7] Their multifaceted role in phosphorylating a wide range of substrates involved in apoptosis, cell cycle progression, and metabolism makes them attractive targets for novel anticancer therapies. This guide provides an in-depth overview of PIM kinase biology, their signaling networks, their role in tumorigenesis, and the current landscape of therapeutic inhibitors.

The PIM Kinase Family

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[1][8] They are characterized as constitutively active kinases, meaning their function is primarily dictated by their expression levels, which can be rapidly induced by cytokine and growth factor signaling.[2][5]

-

PIM1: The most extensively studied isoform, PIM1 is frequently overexpressed in both hematological cancers (leukemias, lymphomas) and various solid tumors, including prostate, breast, and colon cancer.[1][2][9] Its upregulation is often associated with poor prognosis and resistance to therapy.[1][3]

-

PIM2: Primarily linked to hematological malignancies like leukemia and multiple myeloma.[1][6][10] PIM2 plays a crucial role in promoting cell survival and preventing apoptosis in these contexts.[10][11]

-

PIM3: Overexpression is commonly noted in solid tumors originating from endoderm-derived tissues, such as liver, pancreatic, and colon cancers.[1][9] PIM3 is implicated in cell proliferation, invasion, and resistance to chemotherapy and radiation.[9]

The expression of PIM kinases is largely regulated at the transcriptional level by the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[7][12] This positions PIM kinases as key downstream mediators of signals that promote cell growth and survival.

Core Signaling Pathways and Downstream Effectors

PIM kinases exert their pro-survival effects by phosphorylating a diverse array of cellular substrates. This modulation of downstream targets is central to their role in cancer, impacting apoptosis, cell cycle progression, and cellular metabolism.[1][3][4]

Inhibition of Apoptosis

A primary function of PIM kinases in cancer cells is the suppression of apoptosis.[3][13] They achieve this by phosphorylating key components of the apoptotic machinery.

-

BAD (Bcl-2-associated agonist of cell death): All three PIM isoforms can phosphorylate the pro-apoptotic protein BAD at Ser112.[3][14] This phosphorylation prevents BAD from binding to and inhibiting the anti-apoptotic protein BCL-XL, thereby promoting cell survival.[3]

-

ASK1 (Apoptosis signal-regulating kinase 1): PIM1 can directly phosphorylate and inactivate ASK1, a key component of stress-induced MAPK signaling.[3][15] This action blocks the activation of JNK and p38, ultimately inhibiting caspase-3 activation and protecting cells from stress-induced apoptosis.[12][15]

-

p53 Regulation via Mdm2: PIM kinases can phosphorylate Mdm2, an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[15] This contributes to the suppression of p53-mediated apoptosis.

Promotion of Cell Cycle Progression

PIM kinases actively drive the cell cycle forward, contributing to uncontrolled proliferation.[16][17] They target several key cell cycle regulators.

-

p27Kip1 and p21Cip1/Waf1: PIM kinases phosphorylate the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1/Waf1.[1][17] For p27, phosphorylation at Thr-157 and Thr-198 leads to its binding by 14-3-3 proteins, causing its export from the nucleus and subsequent proteasomal degradation.[16][17] By removing these inhibitory "brakes," PIM kinases allow for the activation of CDK/cyclin complexes and progression through the G1/S phase transition.[3][17]

-

CDC25 Phosphatases: PIM1 can phosphorylate and activate CDC25A and CDC25C phosphatases.[1][16] These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby promoting both G1/S and G2/M transitions.[16]

-

Forkhead Transcription Factors (FOXO): PIM kinases phosphorylate and inactivate FOXO1a and FOXO3a, which are transcription factors that promote the expression of p27.[16][17] This represents a dual mechanism—both transcriptional and post-translational—for downregulating p27.[16]

Regulation of Metabolism and Protein Synthesis

PIM kinases play a significant role in reprogramming cellular metabolism to support rapid growth and proliferation, a hallmark of cancer known as the Warburg effect.

-

mTORC1 Pathway: PIM kinases can stimulate the activity of mTORC1, a central regulator of cell growth and protein synthesis.[18] They can phosphorylate PRAS40 and 4EBP1, downstream effectors of mTORC1, promoting cap-dependent translation.[18][19]

-

Glycolysis: PIM2 has been shown to promote glycolysis by phosphorylating and activating Pyruvate Kinase M2 (PKM2).[3][10] This shifts the cell's metabolism towards aerobic glycolysis, providing the necessary building blocks for proliferation.[3]

-

AMPK Regulation: PIM kinases can negatively regulate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[18][20] They do this by phosphorylating LKB1, an upstream activator of AMPK.[20] By inhibiting the LKB1/AMPK pathway, PIM kinases suppress a key metabolic checkpoint that would otherwise halt cell growth under low energy conditions.[20]

Synergy with MYC Oncogene

PIM kinases and the MYC oncogene exhibit strong synergistic activity in driving tumorigenesis.[8][18] This cooperation occurs at multiple levels:

-

PIM kinases can directly phosphorylate MYC, which increases its stability and enhances its transcriptional activity.[14][15][18]

-

PIM1 can phosphorylate histone H3, which facilitates MYC-driven gene expression.[15]

-

Both PIM and MYC drive overlapping transcriptional programs that promote proliferation and survival.[8]

PIM Kinases as Therapeutic Targets

The constitutive activity of PIM kinases and their overexpression in numerous cancers make them highly attractive targets for therapeutic intervention.[2][7][21] Several small-molecule inhibitors have been developed, most of which are ATP-competitive and target the unique hinge region of the PIM kinase ATP-binding pocket.[5][22]

Pan-PIM Kinase Inhibitors in Development

A number of pan-PIM inhibitors, which target all three isoforms, have been evaluated in preclinical and clinical settings.[7][23][24] While early inhibitors like SGI-1776 were discontinued due to toxicity, newer generations of inhibitors have shown more promise.[25][26]

| Inhibitor | Target(s) | Reported IC50 / Activity | Status / Key Findings | Reference(s) |

| AZD1208 | Pan-PIM | PIM1: 5 nM, PIM2: 25 nM, PIM3: 15 nM (Biochemical) | Phase I trials in AML and solid tumors. Showed target engagement but limited single-agent clinical response.[26] Suggests potential for combination therapies. | [25][26] |

| LGH447 (PIM447) | Pan-PIM | PIM1: 6 nM, PIM2: 18 nM, PIM3: 24 nM (Biochemical) | Phase I/II trials in multiple myeloma and myelofibrosis. Showed activity in PIM2-dependent models. | [7][25] |

| SGI-1776 | Pan-PIM, FLT-3 | PIM1: 7 nM (Biochemical) | First-in-class inhibitor. Clinical trials terminated due to cardiotoxicity (hERG channel inhibition). | [1][25][26] |

| CX-6258 | Pan-PIM, FLT-3 | PIM1: 5 nM (Biochemical) | Preclinical testing has shown it can induce apoptosis and has potential in combination therapies for prostate cancer. | [26] |

| INCB053914 | Pan-PIM | PIM1: 0.7 nM, PIM2: 2.1 nM, PIM3: 0.4 nM (Biochemical) | Preclinical studies show efficacy in models of hematologic malignancies, both as a single agent and in combination. | [13][26] |

Note: IC50 values can vary significantly based on the assay conditions (biochemical vs. cell-based).

Rationale for Combination Therapies

Given the complex and redundant nature of cancer signaling, combination therapies involving PIM inhibitors are a promising strategy.[3][7] Preclinical data supports combining PIM inhibitors with:

-

PI3K/mTOR inhibitors: PIM kinases can mediate resistance to PI3K/mTOR pathway inhibitors by reactivating downstream signaling.[3][26] Dual inhibition shows synergistic effects.[3]

-

JAK/STAT inhibitors: Co-targeting the upstream activator (JAK/STAT) and the downstream effector (PIM) can lead to a more profound and durable response.[7][26]

-

Chemotherapy: PIM kinases are implicated in resistance to cytotoxic agents like docetaxel.[27] PIM inhibition can sensitize cancer cells to the effects of chemotherapy.[13][27]

Key Experimental Protocols

Investigating the role of PIM kinases and the efficacy of their inhibitors requires a suite of molecular and cellular biology techniques.

Western Blotting for PIM Signaling

Objective: To detect the expression of PIM kinases and the phosphorylation status of their downstream substrates (e.g., p-BAD, p-p27) in cancer cells following treatment with a PIM inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., K562 leukemia cells, PC3 prostate cancer cells) and grow to 70-80% confluency. Treat cells with varying concentrations of a PIM inhibitor (e.g., AZD1208) or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-PIM1, anti-p-BAD (Ser112), anti-p27, anti-Actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a recombinant PIM kinase isoform.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human PIM1 kinase, a specific peptide substrate (e.g., PIMtide), and a kinase buffer.

-

Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo™). Incubate at 30°C for 30-60 minutes.

-

Detection of Activity:

-

Radiometric: Stop the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

-

-

Data Analysis: Plot kinase activity against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT/MTS)

Objective: To assess the effect of PIM kinase inhibition on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PIM inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

PIM kinases are undeniably central players in the signaling networks that govern cancer cell survival and proliferation.[12][21] Their constitutive activity and broad substrate profile make them compelling, albeit challenging, therapeutic targets. While early single-agent trials have shown modest results, the true potential of PIM inhibition likely lies in rationally designed combination therapies that can overcome intrinsic and acquired resistance.[3][26] Future research must focus on identifying predictive biomarkers to select patient populations most likely to benefit from PIM-targeted therapies and on developing next-generation inhibitors with improved specificity and safety profiles to fully exploit this critical oncogenic pathway.

References

- 1. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 2. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ashpublications.org [ashpublications.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The PIM family of oncoproteins: Small kinases with huge implications in myeloid leukemogenesis and as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]

- 11. mdpi.com [mdpi.com]

- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. PIM kinases inhibit AMPK activation and promote tumorigenicity by phosphorylating LKB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting Pim kinases for cancer treatment: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]

- 26. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

LGH447 inhibitor preclinical studies overview

An In-depth Technical Guide to the Preclinical Studies of the Pan-PIM Kinase Inhibitor LGH447

Introduction

LGH447, also known as PIM447, is an orally available and selective pan-PIM kinase inhibitor that has demonstrated potential antineoplastic activity in preclinical studies.[1][2] The PIM (Proviral integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are downstream effectors of numerous cytokine and growth factor signaling pathways.[1] These kinases play a crucial role in cell cycle progression and the inhibition of apoptosis.[1] Overexpression of PIM kinases is associated with various hematologic malignancies, with multiple myeloma (MM) exhibiting the highest levels of PIM2 expression.[3] This document provides a comprehensive overview of the preclinical studies of LGH447, detailing its mechanism of action, in vitro and in vivo activities, and synergistic potential with other anti-cancer agents.

Mechanism of Action

LGH447 functions by binding to and inhibiting the kinase activity of all three PIM isoforms.[1] This inhibition disrupts key cellular processes that are critical for cancer cell survival and proliferation. The primary mechanisms of action include cell cycle disruption and the induction of apoptosis.[4]

Inhibition of PIM kinases by LGH447 leads to a decrease in the phosphorylation of downstream targets, including the pro-apoptotic protein Bad (at Ser112) and the transcription factor c-Myc.[4] This leads to cell cycle arrest, primarily at the G1/S phase transition.[1][2] Furthermore, LGH447 has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[4][5] The combined effect of these actions is the induction of apoptosis, as evidenced by the cleavage of caspases 3, 7, 8, and 9, and PARP.[2]

References

The Pan-PIM Kinase Inhibitor PIM-447 Dihydrochloride: A Technical Guide to its Effects on Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 dihydrochloride is a potent and selective pan-inhibitor of the PIM kinase family of serine/threonine kinases, which are crucial regulators of cell survival and proliferation.[1] Overexpressed in various hematological malignancies and solid tumors, PIM kinases represent a key therapeutic target.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which PIM-447 induces apoptosis. Through the inhibition of PIM kinases, PIM-447 modulates the phosphorylation status of key downstream targets, leading to cell cycle arrest and the activation of the apoptotic cascade. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the involved signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to PIM Kinases and PIM-447

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM-1, PIM-2, and PIM-3.[3][4][5] These kinases are downstream effectors of numerous cytokine and growth factor signaling pathways and play a critical role in cell cycle progression and the inhibition of apoptosis.[6] Their constitutive activity and overexpression in a range of cancers make them attractive targets for therapeutic intervention.[2]

PIM-447 (also known as LGH447) is an orally available, potent pan-PIM kinase inhibitor with high selectivity.[5] It has demonstrated significant antitumor activity in preclinical models of various cancers, particularly multiple myeloma, by inducing cell cycle disruption and apoptosis.[3][7]

Mechanism of Action: Induction of Apoptosis

PIM-447 exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of PIM kinase activity. This leads to the modulation of several downstream signaling pathways that govern cell survival and death.

Inhibition of Bad Phosphorylation

A primary mechanism by which PIM kinases promote cell survival is through the phosphorylation and inactivation of the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Bad.[3][8] PIM kinases phosphorylate Bad at serine 112 (Ser112), which prevents its binding to anti-apoptotic proteins like Bcl-xL, thereby suppressing apoptosis.[3][9]

Treatment with PIM-447 leads to a significant decrease in the phosphorylation of Bad at Ser112.[3] This dephosphorylation allows Bad to heterodimerize with and inhibit the function of anti-apoptotic Bcl-2 family members, thereby promoting the mitochondrial pathway of apoptosis.[3] Studies have shown that while PIM-447 reduces phospho-Bad (Ser112) levels, it does not affect the total Bad protein levels.[3]

Downregulation of c-Myc

The transcription factor c-Myc is a critical driver of cell proliferation and is often dysregulated in cancer. PIM kinases can stabilize and enhance the transcriptional activity of c-Myc.[7] PIM-447 treatment has been shown to reduce the levels of total c-Myc and its phosphorylated, active form (phospho-c-Myc Ser62).[7] The downregulation of c-Myc contributes to cell cycle arrest and sensitizes cancer cells to apoptosis.

Inhibition of the mTORC1 Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. PIM kinases can activate the mTORC1 pathway.[7] PIM-447 has been demonstrated to inhibit the mTORC1 signaling cascade, as evidenced by the reduced phosphorylation of its downstream effectors, such as 4E-BP1 and S6 ribosomal protein (S6RP).[7][10] Inhibition of the mTORC1 pathway contributes to the anti-proliferative and pro-apoptotic effects of PIM-447.

Activation of the Caspase Cascade

The culmination of the aforementioned signaling events is the activation of the caspase cascade, the central executioners of apoptosis. PIM-447 treatment promotes the cleavage and activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7).[3] Activated effector caspases then cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][7]

Quantitative Data Presentation

The following tables summarize the quantitative effects of PIM-447 on various cancer cell lines as reported in the scientific literature.

Table 1: Inhibitory Concentration (IC50) of PIM-447 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48 hours | Reference |

| MM1S | Multiple Myeloma | 0.2 - 3.3 | [5] |

| MM1R | Multiple Myeloma | 0.2 - 3.3 | [5] |

| RPMI-8226 | Multiple Myeloma | 0.2 - 3.3 | [5] |

| NCI-H929 | Multiple Myeloma | 0.2 - 3.3 | [5] |

| OPM-2 | Multiple Myeloma | >7 | [5] |

| RPMI-LR5 | Multiple Myeloma | >7 | [5] |

| HEL 92.1.7 | Acute Erythroid Leukemia | 0.66 | [10] |

| ABC-DLBCL Lines | Diffuse Large B-cell Lymphoma | < 3 (in sensitive lines) | [11] |

Table 2: Effect of PIM-447 on Apoptosis in Multiple Myeloma Cell Lines

| Cell Line | PIM-447 Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |

| MM1S | 5 | 24 | ~30% | [3] |

| NCI-H929 | 5 | 24 | ~30% | [3] |

| RPMI-8226 | 5 | 24 | ~30% | [3] |

| OPM-2 | 5 | 24 | No significant increase | [3] |

| RPMI-LR5 | 5 | 24 | No significant increase | [3] |

| MM1S | 10 | 6 | ~10% | [3] |

| MM1S | 10 | 12 | ~20% | [3] |

| MM1S | 10 | 24 | ~40% | [3] |

Table 3: Effect of PIM-447 on Cell Cycle Distribution in Multiple Myeloma Cell Lines (48 hours treatment)

| Cell Line | PIM-447 Concentration (µM) | % Increase in G0/G1 Phase | % Decrease in S and G2/M Phases | Reference |

| MM1S | 0.1 | 10.2 | Corresponding decrease | [7] |

| MM1S | 0.5 | 16.66 | Corresponding decrease | [7] |

| MM1S | 1 | 19.18 | Corresponding decrease | [7] |

| OPM-2 | 0.1 | 6.54 | Corresponding decrease | [7] |

| OPM-2 | 0.5 | 11.09 | Corresponding decrease | [7] |

| OPM-2 | 1 | 9.51 | Corresponding decrease | [7] |

Detailed Experimental Protocols

Cell Culture and PIM-447 Treatment

-

Cell Lines: Multiple myeloma cell lines (e.g., MM1S, RPMI-8226, NCI-H929, OPM-2) are commonly used.[3]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

PIM-447 Preparation: PIM-447 dihydrochloride is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

-

Cell Harvesting: After treatment with PIM-447 for the indicated times, both adherent and floating cells are collected.

-

Washing: Cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic pathways.[3][15][16]

-

Cell Lysis: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay or a similar method.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Bad (Ser112), total Bad, cleaved caspases 3, 7, 8, 9, cleaved PARP, c-Myc, phospho-mTOR, phospho-S6RP, and a loading control like α-tubulin or GAPDH).[3]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Figure 1. Signaling pathway of PIM-447-induced apoptosis.

Figure 2. Experimental workflow for Western Blot analysis.

Figure 3. Experimental workflow for apoptosis detection by flow cytometry.

Conclusion

PIM-447 dihydrochloride is a promising anti-cancer agent that effectively induces apoptosis in various cancer models, particularly in hematological malignancies. Its mechanism of action is well-defined and involves the inhibition of PIM kinases, leading to the modulation of key apoptotic regulators such as Bad, c-Myc, and the mTORC1 pathway. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of PIM-447 as a targeted cancer therapy. The provided visualizations offer a clear understanding of the complex signaling pathways and experimental procedures involved in the study of this potent pan-PIM kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. PIM Kinases in Multiple Myeloma [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facebook [cancer.gov]

- 7. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]

- 8. Role and mechanism of PIM family in the immune microenvironment of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

PIM-447 Dihydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIM-447 dihydrochloride (also known as LGH447) is a potent and selective pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are key serine/threonine kinases implicated in cell survival, proliferation, and apoptosis.[1][2][3] This document provides detailed application notes and in vitro assay protocols for the characterization of PIM-447 dihydrochloride's biological activity. The included methodologies cover kinase inhibition, cell viability, apoptosis, and cell cycle analysis, along with western blotting for target modulation. These protocols are intended to guide researchers in the effective use of PIM-447 as a chemical probe and potential therapeutic agent.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are oncogenic proteins that are overexpressed in a variety of hematological malignancies and solid tumors.[4][5] Their role in promoting cell growth and survival makes them attractive targets for cancer therapy.[4] PIM-447 dihydrochloride has emerged as a highly selective inhibitor of all three PIM kinase isoforms, demonstrating anti-tumor effects in preclinical models.[1][6] Mechanistically, PIM-447 induces cell cycle arrest and apoptosis by modulating downstream signaling pathways, including the mTORC1 pathway, leading to decreased phosphorylation of targets like Bad and reduced levels of c-Myc.[1][4][7] This document outlines standardized in vitro protocols to assess the efficacy and mechanism of action of PIM-447 in relevant cellular contexts.

Data Presentation

Table 1: Kinase Inhibition Profile of PIM-447

| Target Kinase | Ki (pM) | IC50 | Assay Type |

| PIM1 | 6[2][3][7] | - | Cell-free assay[8] |

| PIM2 | 18[2][3][7] | <0.003 µM[7][9] | Cell-free assay[8] |

| PIM3 | 9[2][3][7] | - | Cell-free assay[8] |

Table 2: Cellular Activity of PIM-447 in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (48h, µM) | Sensitivity |

| MM1S | 0.2 - 3.3[1][10] | Sensitive |

| MM1R | 0.2 - 3.3[10] | Sensitive |

| RPMI-8226 | 0.2 - 3.3[1][10] | Sensitive |

| MM144 | 0.2 - 3.3[10] | Sensitive |

| U266 | 0.2 - 3.3[10] | Sensitive |

| NCI-H929 | 0.2 - 3.3[1][10] | Sensitive |

| OPM-2 | >7[1][10] | Less Sensitive |

| RPMI-LR5 | >7[1][10] | Less Sensitive |

| U266-Dox4 | >7[10] | Less Sensitive |

| U266-LR7 | >7[10] | Less Sensitive |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by PIM-447. PIM kinases phosphorylate and inactivate the pro-apoptotic protein Bad, promoting cell survival. They also activate the mTORC1 pathway, leading to protein synthesis and cell growth. PIM-447 blocks these activities.

Caption: PIM-447 Signaling Pathway Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of PIM-447 on cancer cell lines.

Workflow:

Caption: MTT Cell Viability Assay Workflow.

Materials:

-

Myeloma cell lines (e.g., MM1S, RPMI-8226)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

PIM-447 dihydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells at a density of 2 x 104 cells/well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with increasing concentrations of PIM-447 (e.g., 0.05 µM to 10 µM) for 24, 48, or 72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software (e.g., SigmaPlot).[1]

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by PIM-447.

Workflow:

Caption: Apoptosis Assay Workflow.

Materials:

-

Myeloma cell lines

-

6-well plates

-

PIM-447 dihydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of PIM-447 (e.g., 0.1 µM to 10 µM) for 24 and 48 hours.[1]

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by quantifying the Annexin V-positive population.[1]

Cell Cycle Analysis

This protocol assesses the effect of PIM-447 on cell cycle progression.

Procedure:

-

Treat cells with PIM-447 (e.g., 0.1-1 µM) for 48 hours.[10]

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][4]

Western Blotting

This protocol is for detecting changes in protein expression and phosphorylation levels of PIM-447 targets.

Procedure:

-

Treat cells (e.g., KG-1) with PIM-447 for 2 hours.[7]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Determine protein concentration using a BCA assay.

-

Separate 50 µg of protein lysate by SDS-PAGE and transfer to a nitrocellulose membrane.[7]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Bad (Ser112), c-Myc, phospho-4EBP1, phospho-p70S6K) overnight at 4°C.[1][4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the in vitro evaluation of PIM-447 dihydrochloride. These assays are crucial for understanding its mechanism of action and for identifying sensitive cancer cell types. The provided information will aid researchers in designing and executing experiments to further explore the therapeutic potential of PIM kinase inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PIM Kinases in Multiple Myeloma [mdpi.com]

- 5. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Probe PIM-447 | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

PIM-447 Dihydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-447 dihydrochloride (also known as LGH447) is a potent and selective, orally available pan-PIM kinase inhibitor.[1][2] The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell survival, proliferation, and apoptosis.[3][4] Overexpressed in various hematologic malignancies and solid tumors, PIM kinases have emerged as a promising therapeutic target in oncology.[3][5][6] PIM-447 inhibits all three isoforms with high potency, leading to cell cycle arrest, induction of apoptosis, and inhibition of the mTORC1 pathway.[2][3] These dual antimyeloma and bone-protective effects make it a compound of significant interest for cancer research and drug development.[1][3][7]

This document provides detailed application notes and protocols for the use of PIM-447 dihydrochloride in a cell culture setting to aid researchers in designing and executing experiments.

Mechanism of Action

PIM-447 binds to and inhibits the kinase activity of PIM1, PIM2, and PIM3.[4] This inhibition disrupts downstream signaling pathways that are critical for cell growth and survival. Key molecular consequences of PIM-447 treatment include:

-

Induction of Apoptosis: PIM-447 promotes apoptosis by decreasing the levels of phosphorylated Bad (Ser112), an anti-apoptotic protein, and by down-regulating the expression of other anti-apoptotic proteins like BCL2, BCLXL, and MCL1.[3][5] It also activates the caspase cascade, leading to the cleavage of caspases 3, 7, 8, 9, and PARP.[1]

-

Cell Cycle Arrest: The compound causes cell cycle disruption, increasing the percentage of cells in the G0/G1 phase and decreasing the population in the proliferative S and G2/M phases.[1][7] This is partly mediated by the downregulation of c-Myc.[3]

-

Inhibition of mTORC1 Pathway: PIM-447 has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][3]

-

Modulation of Protein Synthesis: The compound can also impact protein translation, contributing to its anti-tumor effects.[8]

Data Presentation

Inhibitory Activity

The following table summarizes the inhibitory potency of PIM-447 against the PIM kinase isoforms.

| Target | Ki (pM) |

| PIM1 | 6[1][2][7] |

| PIM2 | 18[1][2][7] |

| PIM3 | 9[1][2][7] |

Cellular Activity: IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of PIM-447 varies across different cancer cell lines. The data below is primarily from studies on multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines.

| Cell Line | Cancer Type | IC50 (µM) at 48 hours | Reference |

| MM1S | Multiple Myeloma | 0.2 - 3.3 | [1][7] |

| MM1R | Multiple Myeloma | 0.2 - 3.3 | [1] |

| RPMI-8226 | Multiple Myeloma | 0.2 - 3.3 | [1][7] |

| MM144 | Multiple Myeloma | 0.2 - 3.3 | [1] |

| U266 | Multiple Myeloma | 0.2 - 3.3 | [1][7] |

| NCI-H929 | Multiple Myeloma | 0.2 - 3.3 | [1][7] |

| OPM-2 | Multiple Myeloma | >7 | [1] |

| RPMI-LR5 | Multiple Myeloma | >7 | [1] |

| U266-Dox4 | Multiple Myeloma | >7 | [1] |

| U266-LR7 | Multiple Myeloma | >7 | [1] |

| MOLM16 | Acute Myeloid Leukemia | 0.01 (GI50 at 3 days) | [2] |

| EOL-1 | Acute Myeloid Leukemia | 0.01 (GI50 at 3 days) | [2] |

| HuH6 | Hepatoblastoma | 13 (LD50 at 72 hours) | [9] |

| COA67 | Hepatoblastoma | 10 (LD50 at 72 hours) | [9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PIM-447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.

Caption: General experimental workflow for using PIM-447 in cell culture.

Experimental Protocols

Preparation of PIM-447 Dihydrochloride Stock Solution

Materials:

-

PIM-447 dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Bring the PIM-447 dihydrochloride powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of PIM-447 powder.

-

Prepare a stock solution, for example, 10 mM. PIM-447 is soluble in DMSO at concentrations up to 80 mg/mL.[9]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of PIM-447 in the calculated volume of DMSO. For example, for a compound with a molecular weight of 476.92 g/mol (for the hydrochloride salt), dissolve 4.77 mg in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. In solvent, it is stable for at least one year at -80°C.[9]

Cell Culture Treatment with PIM-447

Materials:

-

Cancer cell lines of interest (e.g., MM1S, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

PIM-447 stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates (e.g., 96-well, 6-well)

Protocol:

-

Seed cells in the appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

-

Prepare working concentrations of PIM-447 by diluting the stock solution in complete culture medium. A typical concentration range for initial experiments is 0.05 µM to 10 µM.[1][7]

-

Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest PIM-447 treatment group (typically ≤ 0.1%).

-

Remove the old medium from the cells and add the medium containing the desired concentrations of PIM-447 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][7]

Cell Proliferation Assay (MTT Assay)

Materials:

-

Cells treated with PIM-447 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

After the treatment period (e.g., 48 or 72 hours), add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium.

-

Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cells treated with PIM-447

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest the treated cells (including any floating cells for adherent lines) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-